molecular formula C10H10F4O2 B14766791 2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene

2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B14766791
M. Wt: 238.18 g/mol
InChI Key: LLCFSKJRFVPIDB-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methoxymethoxy, methyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using reagents such as trifluoromethyl iodide and a radical initiator. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxymethoxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethyl groups.

    Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.

    Medicine: It is investigated for its potential pharmacological activities, including its role in drug development.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can significantly influence the compound’s reactivity and interactions with biological molecules. These groups can enhance the compound’s lipophilicity, stability, and ability to form hydrogen bonds, thereby affecting its biological activity .

Comparison with Similar Compounds

2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F4O2

Molecular Weight

238.18 g/mol

IUPAC Name

2-fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F4O2/c1-6-3-4-7(10(12,13)14)9(8(6)11)16-5-15-2/h3-4H,5H2,1-2H3

InChI Key

LLCFSKJRFVPIDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)OCOC)F

Origin of Product

United States

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